molecular formula C12H14BrN3 B2694144 7-Bromo-2-(tert-butyl)quinazolin-4-amine CAS No. 2089300-53-6

7-Bromo-2-(tert-butyl)quinazolin-4-amine

カタログ番号: B2694144
CAS番号: 2089300-53-6
分子量: 280.169
InChIキー: JUTJSUMDKIVRRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-2-(tert-butyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound features a bromine atom at the 7th position, a tert-butyl group at the 2nd position, and an amine group at the 4th position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(tert-butyl)quinazolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure consistent quality and yield .

化学反応の分析

Types of Reactions

7-Bromo-2-(tert-butyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity
Quinazoline derivatives, including 7-Bromo-2-(tert-butyl)quinazolin-4-amine, have been extensively studied for their potential as anticancer agents. Research indicates that this compound may act as an inhibitor of various kinases involved in cancer cell proliferation, particularly targeting the epidermal growth factor receptor (EGFR) pathway. Inhibition of this pathway can lead to reduced tumor growth and metastasis .

Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets such as kinases and receptors. By modulating signaling pathways like MAPK/ERK, it can induce apoptosis in cancer cells .

Case Study: Kinase Inhibition
A study highlighted that derivatives similar to this compound exhibited potent inhibitory effects on EGFR with IC50 values ranging from 0.12 to 0.19 µM . This suggests a strong potential for developing targeted therapies for non-small cell lung cancer.

Antimicrobial and Anti-inflammatory Properties

Research has also explored the antimicrobial and anti-inflammatory properties of quinazoline derivatives. This compound shows promise in these areas, with studies indicating efficacy against various bacterial strains and inflammatory pathways .

Synthesis and Structural Comparisons

The synthesis of this compound typically involves bromination and cyclization processes using starting materials such as 2-aminobenzonitrile and tert-butylamine .

Broader Therapeutic Potential

Beyond oncology, quinazoline derivatives have been explored for various therapeutic applications including:

  • Antihypertensive Agents : Some derivatives are used as alpha1-adrenoceptor antagonists.
  • Antiviral Agents : Studies have indicated potential effectiveness against viral infections.
  • Neurological Disorders : Research is ongoing into their efficacy against conditions like Alzheimer's disease .

作用機序

The mechanism of action of 7-Bromo-2-(tert-butyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

Uniqueness

7-Bromo-2-(tert-butyl)quinazolin-4-amine is unique due to the presence of both the bromine atom and the tert-butyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to similar compounds .

生物活性

7-Bromo-2-(tert-butyl)quinazolin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Quinazoline derivatives have been widely studied for their pharmacological properties, including anticancer, antiviral, and antibacterial activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. A study indicated that compounds similar to this compound demonstrated potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves inhibition of specific kinases associated with cancer cell proliferation.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-714.2
Similar QuinazolinesA54917.0
Standard Drug (5-Fluorouracil)A54921.2

Enzyme Inhibition

The compound has also been explored for its potential to inhibit various enzymes involved in tumor progression and other diseases. For instance, it has shown promise in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:

  • Kinase Inhibition : The quinazoline scaffold is known to bind to ATP-binding sites of kinases, disrupting their activity and leading to reduced cell proliferation.
  • Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest at the G1 phase, contributing to its anticancer effects.

Case Studies

  • In Vitro Studies : In a series of experiments, the compound was tested against several cancer cell lines, showing varying degrees of cytotoxicity. The structure–activity relationship (SAR) indicated that modifications at the C6 and C7 positions significantly affected potency.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting its effectiveness in a biological context.

特性

IUPAC Name

7-bromo-2-tert-butylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-12(2,3)11-15-9-6-7(13)4-5-8(9)10(14)16-11/h4-6H,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTJSUMDKIVRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CC(=C2)Br)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。